molecular formula C9H6F3N B1305676 3-Methyl-5-(trifluoromethyl)benzonitrile CAS No. 261952-04-9

3-Methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B1305676
CAS No.: 261952-04-9
M. Wt: 185.15 g/mol
InChI Key: CSJHJNBBWUGJFY-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzonitrile (MTFB) is a halogenated nitrile compound that has a wide range of applications in the scientific research field. This compound has been studied for its potential as a synthetic intermediate, as a pharmaceutical and agricultural agent, and as a potential bioactive compound. Its unique structure and properties make it a valuable tool for scientists to explore the structure and function of various biological systems.

Scientific Research Applications

1. Photoinduced Reactions in Heterocycle Synthesis

Research demonstrates that 3-Methyl-5-(trifluoromethyl)benzonitrile can be involved in photoinduced reactions to synthesize heterocycles like 5-alkoxy-3-oxazolines. This process involves irradiation of a benzene solution and produces these heterocycles through regiospecific addition, as confirmed by X-ray crystallography and spectral data analysis (Gilgen et al., 1975).

2. Electrophilic Trifluoromethylation

The compound is used in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, using specific iodine reagents. This method produces various products in significant yields, showing its versatility in organic synthesis (Mejía & Togni, 2012).

3. Catalysis in Organic Transformations

Studies have utilized this compound in reactions catalyzed by Montmorillonite clay. This includes the conversion of certain esters into nitriles and amides, highlighting its potential in catalysis and organic transformation processes (Wali et al., 1998).

4. High-Temperature Vapor Phase Reactions

In high-temperature conditions, the compound reacts with nitrogen trifluoride, producing different products based on the substrate. This highlights its reactivity in high-temperature vapor phase reactions and potential applications in material science or chemical engineering (Belter, 2011).

5. Application in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as an electrolyte additive in lithium nickel manganese oxide cathodes for high voltage lithium ion batteries. This application demonstrates the potential of such compounds in improving the performance and stability of energy storage devices (Huang et al., 2014).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302+H332;H311;H315;H319, indicating potential harm if swallowed, inhaled, or in contact with skin, and it may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Methyl-5-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in this compound is known to enhance the compound’s binding affinity to certain enzymes, thereby modulating their catalytic activity . This interaction can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . The trifluoromethyl group in this compound enhances its binding affinity to these biomolecules, leading to changes in their activity and function . Additionally, this compound can inhibit or activate enzymes by altering their conformation and catalytic properties . Changes in gene expression are also observed, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . In vitro and in vivo studies have shown that the temporal effects of this compound are dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, cellular toxicity, and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular energy production and utilization . Additionally, this compound can influence the balance of metabolic intermediates, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in specific tissues or organelles can influence its biochemical interactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJHJNBBWUGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379602
Record name 3-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-04-9
Record name 3-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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